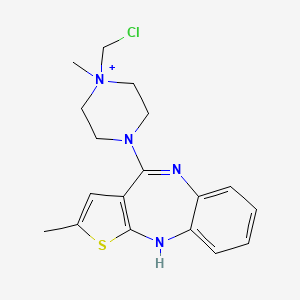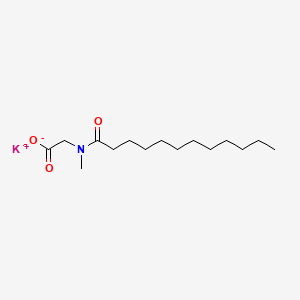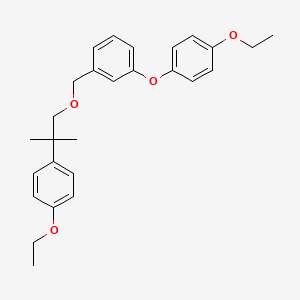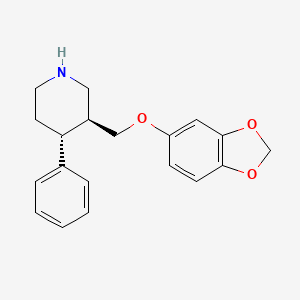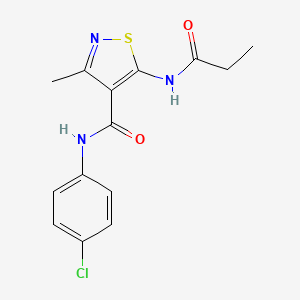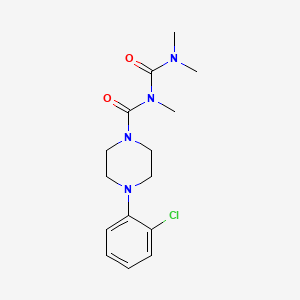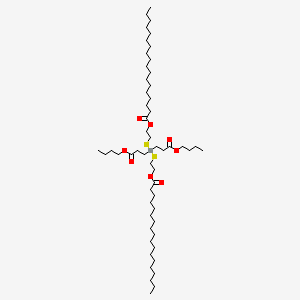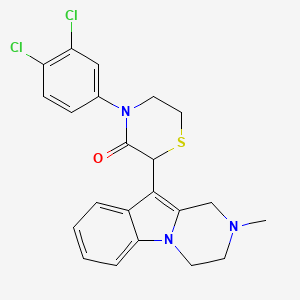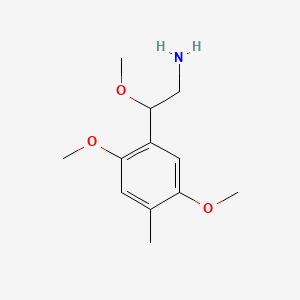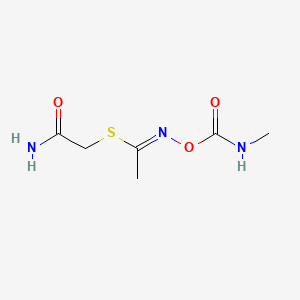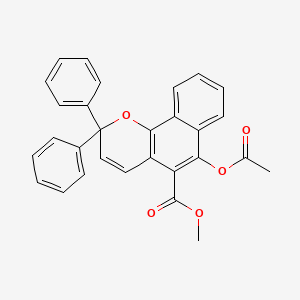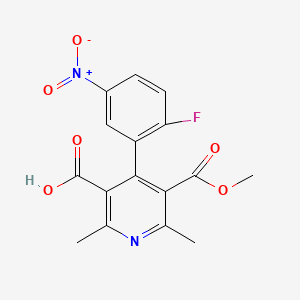
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as methyl, fluoro, and nitro groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of Substituents: The methyl, fluoro, and nitro groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while fluorination can be done using fluorinating agents like N-fluorobenzenesulfonimide.
Esterification: The carboxylate groups are introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.
類似化合物との比較
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate can be compared with other pyridine derivatives, such as:
2,6-Dimethyl-4-(2-fluorophenyl)pyridine: Lacks the nitro and carboxylate groups, resulting in different chemical properties and reactivity.
4-(2-Fluoro-5-nitrophenyl)pyridine: Lacks the methyl and carboxylate groups, affecting its biological activity and applications.
2,6-Dimethyl-3,5-pyridinedicarboxylate: Lacks the fluoro and nitro groups, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
148040-04-4 |
|---|---|
分子式 |
C16H13FN2O6 |
分子量 |
348.28 g/mol |
IUPAC名 |
4-(2-fluoro-5-nitrophenyl)-5-methoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H13FN2O6/c1-7-12(15(20)21)14(13(8(2)18-7)16(22)25-3)10-6-9(19(23)24)4-5-11(10)17/h4-6H,1-3H3,(H,20,21) |
InChIキー |
KWDFKWDTUPMVNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



